molecular formula C11H8N8O2 B11510584 4-[5-(1H-benzotriazol-1-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-(1H-benzotriazol-1-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11510584
M. Wt: 284.23 g/mol
InChI Key: LDBZMPMQDBPDJQ-UHFFFAOYSA-N
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Description

4-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex heterocyclic compound that features a benzotriazole moiety linked to an oxadiazole framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves the reaction of benzotriazole derivatives with oxadiazole precursors. One common method includes the nucleophilic substitution of benzotriazole with an appropriate oxadiazole intermediate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents such as DMF and dichloromethane. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzotriazole ring .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, derivatives of this compound have shown potential as antimicrobial, anticancer, and antiviral agents. The benzotriazole moiety is known for its ability to interact with biological targets, enhancing the compound’s bioactivity .

Industry

Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in corrosion inhibition and as a UV stabilizer .

Mechanism of Action

The mechanism of action of 4-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A simpler compound with similar reactivity but lacking the oxadiazole moiety.

    Oxadiazole Derivatives: Compounds with similar structural frameworks but different substituents.

Uniqueness

The uniqueness of 4-{5-[(1H-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE lies in its combined benzotriazole and oxadiazole structure, which imparts distinct physicochemical properties and reactivity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H8N8O2

Molecular Weight

284.23 g/mol

IUPAC Name

4-[5-(benzotriazol-1-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C11H8N8O2/c12-10-9(15-21-16-10)11-13-8(20-17-11)5-19-7-4-2-1-3-6(7)14-18-19/h1-4H,5H2,(H2,12,16)

InChI Key

LDBZMPMQDBPDJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=NC(=NO3)C4=NON=C4N

Origin of Product

United States

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